molecular formula C4H4Cl2F2O2 B14424587 Methyl 2,3-dichloro-3,3-difluoropropanoate CAS No. 86011-99-6

Methyl 2,3-dichloro-3,3-difluoropropanoate

Cat. No.: B14424587
CAS No.: 86011-99-6
M. Wt: 192.97 g/mol
InChI Key: SCMQDAREEVNFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-dichloro-3,3-difluoropropanoate is an organic compound with the molecular formula C4H5Cl2F2O2 It is a derivative of propanoic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by chlorine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-dichloro-3,3-difluoropropanoate can be synthesized through the reaction of 2,3-dichloro-3,3-difluoropropene with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dichloro-3,3-difluoropropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can facilitate substitution reactions.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products vary depending on the substituents introduced.

    Hydrolysis: The major products are 2,3-dichloro-3,3-difluoropropanoic acid and methanol.

    Reduction: The products depend on the specific reducing agent and conditions used.

Scientific Research Applications

Methyl 2,3-dichloro-3,3-difluoropropanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2,3-dichloro-3,3-difluoropropanoate involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-3,3-difluoropropene: A precursor in the synthesis of methyl 2,3-dichloro-3,3-difluoropropanoate.

    Methyl 2,2-dichloro-3,3,3-trifluoropropanoate: A similar compound with an additional fluorine atom.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties. The combination of chlorine and fluorine atoms makes it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules.

Properties

CAS No.

86011-99-6

Molecular Formula

C4H4Cl2F2O2

Molecular Weight

192.97 g/mol

IUPAC Name

methyl 2,3-dichloro-3,3-difluoropropanoate

InChI

InChI=1S/C4H4Cl2F2O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3

InChI Key

SCMQDAREEVNFCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.